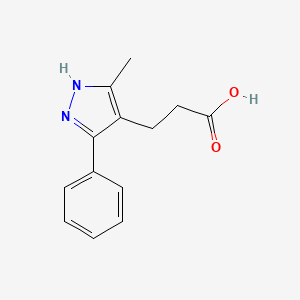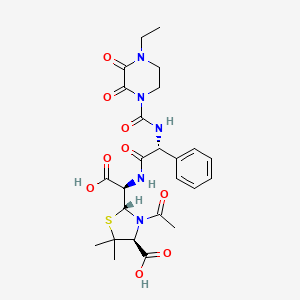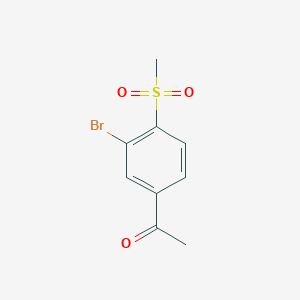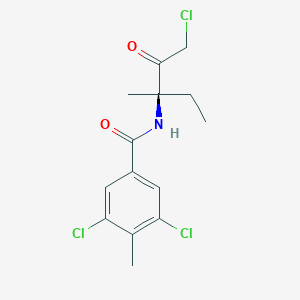
Yukocitrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yukocitrine is an alkaloid compound found in the root bark of Citrus junos (yuzu) and other related species such as Citrus yuko and Atalantia monophylla
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yukocitrine involves several steps, starting with the extraction of the compound from natural sources. The primary synthetic route includes the isolation of the alkaloid from the root bark of Citrus junos using solvent extraction methods. The extracted compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Citrus junos. The process includes harvesting the root bark, drying it, and then using solvents such as ethanol or methanol to extract the alkaloid. The extract is then subjected to purification processes to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Yukocitrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its biological activities, including antioxidant and antibacterial properties.
Medicine: Studied for its potential anti-leishmanial activity, showing promising results in vitro.
Mechanism of Action
The mechanism of action of Yukocitrine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, its anti-leishmanial activity is attributed to its ability to interfere with the metabolic pathways of the parasite .
Comparison with Similar Compounds
Yukocitrine is compared with other similar alkaloid compounds such as:
- 5-Hydroxynoracronycine
- Cycloatalaphylline-A
- Citrrusinine-I
- Buxifoliadine-E
- Junosine
Uniqueness
This compound stands out due to its unique chemical structure and specific biological activities. Its ability to inhibit certain enzymes and pathways makes it a valuable compound for further research and potential therapeutic applications .
Conclusion
This compound is a fascinating compound with a wide range of potential applications in various scientific fields. Its unique chemical structure and biological activities make it a valuable subject for further research and development.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
5,10-dihydroxy-2,2,11-trimethylpyrano[3,2-b]acridin-6-one |
InChI |
InChI=1S/C19H17NO4/c1-19(2)8-7-10-14(24-19)9-12-15(17(10)22)18(23)11-5-4-6-13(21)16(11)20(12)3/h4-9,21-22H,1-3H3 |
InChI Key |
NNIKUZXYORWVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=CC=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)


![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)


![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)


![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)

![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
